molecular formula C13H13NO5S2 B2852914 Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900015-18-1

Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No.: B2852914
CAS No.: 900015-18-1
M. Wt: 327.37
InChI Key: WGBKOIAWLMQOEY-UHFFFAOYSA-N
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Description

Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C13H13NO5S2 and its molecular weight is 327.37. The purity is usually 95%.
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Biological Activity

Methyl 3-{4-[(methylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H13N1O4S1
  • Molecular Weight : 283.30 g/mol

This compound features a thiophene ring, a methylsulfonyl group, and a phenoxy moiety, which contribute to its biological activity.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study involving derivatives of 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one demonstrated potent inhibitory activities against cyclooxygenases (COX-1 and COX-2) and lipoxygenase (5-LOX), with IC50 values ranging from 0.10 to 9.87 μM. Notably, one derivative showed IC50 values of 0.10 μM against COX-1, indicating strong anti-inflammatory potential .

The anti-inflammatory mechanisms may involve the inhibition of the NF-kB signaling pathway, which is crucial in the inflammatory response. Inhibitors of this pathway can reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which are involved in various inflammatory diseases .

Case Studies and Research Findings

  • Case Study on COX Inhibition :
    • Objective : Evaluate the anti-inflammatory potential of methylsulfonyl derivatives.
    • Methodology : In vitro assays were conducted to assess COX-1 and COX-2 inhibition.
    • Results : Several compounds exhibited IC50 values comparable to established anti-inflammatory drugs, suggesting their potential for treating inflammatory conditions like rheumatoid arthritis .
  • In Vivo Studies :
    • Research Focus : The efficacy and safety profile of methyl sulfonyl derivatives were evaluated in animal models.
    • Findings : Compounds demonstrated significant analgesic effects with improved gastric tolerability compared to traditional NSAIDs, indicating their suitability for long-term use .

Comparative Analysis Table

Compound NameIC50 (COX-1)IC50 (COX-2)Anti-inflammatory ActivityNotes
This compoundTBDTBDHighPotential for clinical applications
Derivative 10f0.10 μM0.56 μMStrongComparable to darbufelone mesilate
Traditional NSAIDsVariesVariesModerate to HighRisk of gastrointestinal side effects

Properties

IUPAC Name

methyl 3-[4-(methanesulfonamido)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S2/c1-18-13(15)12-11(7-8-20-12)19-10-5-3-9(4-6-10)14-21(2,16)17/h3-8,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBKOIAWLMQOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)OC2=CC=C(C=C2)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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